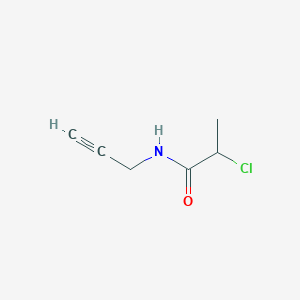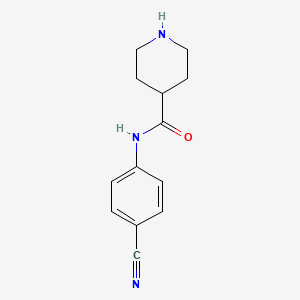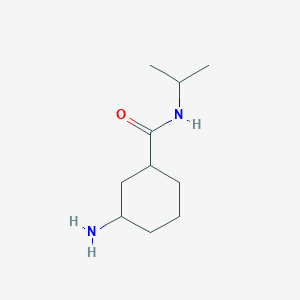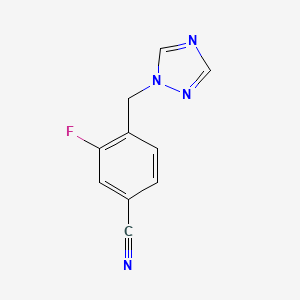![molecular formula C15H17NO2 B3362956 3-[(2-Phenoxyethoxy)methyl]aniline CAS No. 1016749-42-0](/img/structure/B3362956.png)
3-[(2-Phenoxyethoxy)methyl]aniline
Vue d'ensemble
Description
“3-[(2-Phenoxyethoxy)methyl]aniline” is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.Applications De Recherche Scientifique
Metabolism and Toxicity Studies
3-[(2-Phenoxyethoxy)methyl]aniline and its derivatives have been a subject of various studies focusing on their metabolism and potential toxicity. Aniline compounds, in general, undergo complex metabolic pathways that can lead to the formation of reactive metabolites, some of which may have toxicological implications. Research by Kolar and Schlesiger (1976) on the urinary metabolites of 3,3-dimethyl-1-phenyltriazene, a compound structurally related to this compound, demonstrated the formation of aniline and hydroxylated aniline derivatives, suggesting a significant metabolic transformation that could influence toxicity profiles (Kolar & Schlesiger, 1976).
Enzymatic Activities and Liver Effects
Studies have also explored the impact of aniline derivatives on enzymatic activities within the liver. For instance, research by Kimura et al. (1983) found that certain sulfur-containing metabolites of chlorinated benzenes, which share structural similarities with aniline derivatives, could induce significant changes in the activities of aniline hydroxylase and other drug-metabolizing enzymes in rat liver microsomes. This indicates a potential for aniline derivatives, including this compound, to influence hepatic enzyme systems, which may have implications for liver function and overall metabolism (Kimura et al., 1983).
Genotoxicity and Carcinogenicity
An important area of research is the investigation into the genotoxic and carcinogenic potentials of aniline compounds. Bomhard and Herbold (2005) provided a critical review of the genotoxic activities of aniline and its metabolites, examining their relationship to carcinogenicity, particularly in the spleen of rats. This comprehensive review underscores the complexity of aniline metabolism and the challenges in directly correlating specific metabolites with toxicological outcomes, including carcinogenicity (Bomhard & Herbold, 2005).
Pharmacokinetics and Haematotoxicity
The pharmacokinetics and haematotoxicity of aniline derivatives, including compounds similar to this compound, have also been studied. Miura et al. (2021) examined the differences in pharmacokinetics and haematotoxic effects of aniline and its dimethyl derivatives in rats, providing insights into how structural variations in aniline compounds can influence their metabolic fate and toxicity profiles. Such studies are crucial for understanding the safety and potential risks associated with exposure to aniline derivatives (Miura et al., 2021).
Propriétés
IUPAC Name |
3-(2-phenoxyethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-14-6-4-5-13(11-14)12-17-9-10-18-15-7-2-1-3-8-15/h1-8,11H,9-10,12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDSOSRWKMNJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)
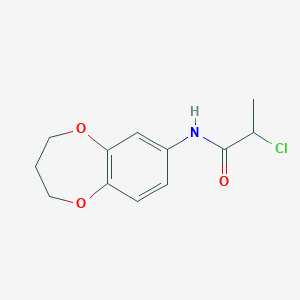
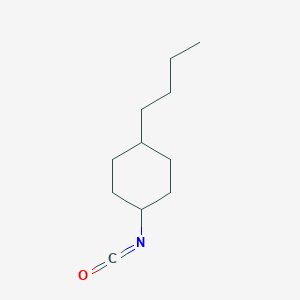


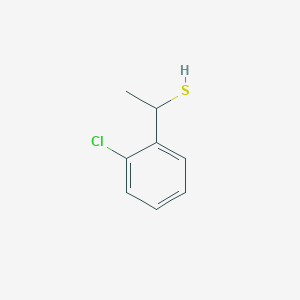
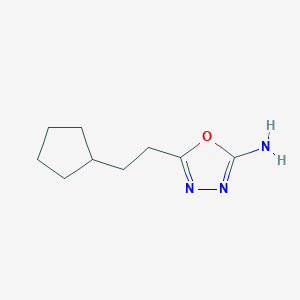
![1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B3362917.png)

![3-[(2-Ethoxyethoxy)methyl]aniline](/img/structure/B3362928.png)
